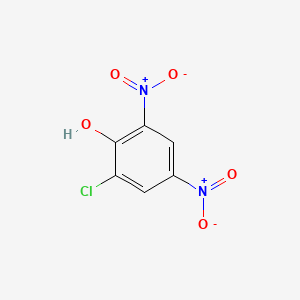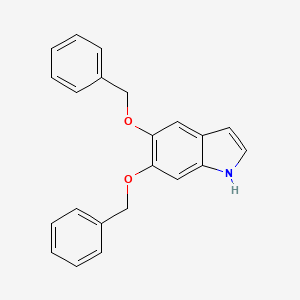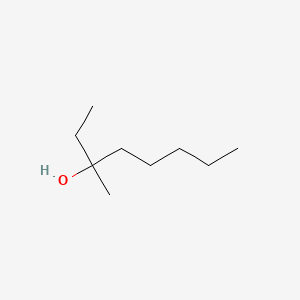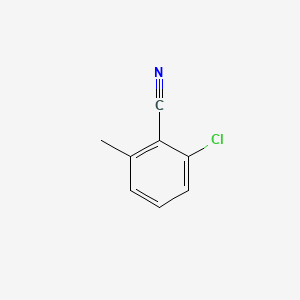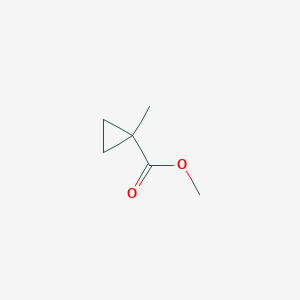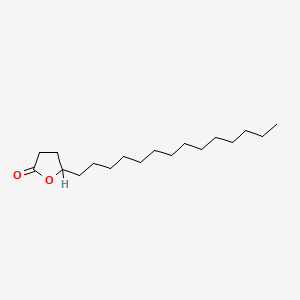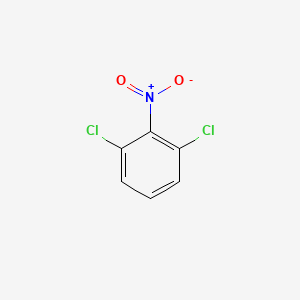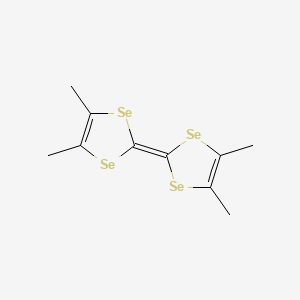
四甲基四硒代富瓦烯
描述
Tetramethyltetraselenafulvalene is an organic compound with the molecular formula C₁₀H₁₂Se₄. It is known for its unique properties, particularly in the field of organic superconductors. The compound is composed of a fulvalene core with four selenium atoms and four methyl groups attached. This structure imparts significant electronic properties, making it a subject of interest in materials science and organic electronics .
科学研究应用
Tetramethyltetraselenafulvalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Materials Science: The compound is used in the development of organic superconductors and conductive materials.
Biology and Medicine: While less common, there is potential for its use in biological applications, particularly in the study of selenium-containing compounds and their biological activities.
作用机制
Target of Action
Tetramethyltetraselenafulvalene is primarily targeted in the field of electronics, specifically in the development of single-crystal field-effect transistors . The compound’s primary role is to contribute to the intrinsic transport properties of these devices .
Mode of Action
Tetramethyltetraselenafulvalene interacts with its targets by influencing the electrical characteristics of single-crystal field-effect transistors . This interaction results in clear signatures of the intrinsic transport properties of the material .
Biochemical Pathways
The biochemical pathways affected by Tetramethyltetraselenafulvalene are primarily related to the transport properties of single-crystal field-effect transistors . The compound’s action affects the density and characteristic energy of shallow and deep traps in the material . These effects can provide indications as to the origin of shallow traps in Tetramethyltetraselenafulvalene transistors .
Result of Action
The molecular and cellular effects of Tetramethyltetraselenafulvalene’s action are manifested in the changes to the intrinsic transport properties of single-crystal field-effect transistors . These changes are quantifiable and can be analyzed for consistency, allowing for the reliable extraction of the density and characteristic energy of shallow and deep traps in the material .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetramethyltetraselenafulvalene . For instance, the degree of charge transfer, dimensionality, and conformation variations in the radical cations can influence the conductivity properties of molecular conductors like Tetramethyltetraselenafulvalene . These factors can lead to discrepancies in the conductivity properties among these organic conductors .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethyltetraselenafulvalene is typically synthesized through a multi-step process involving the formation of diselenafulvene intermediates. One common method involves the reaction of 1,4-diselenafulvene with methylating agents under controlled conditions to introduce the methyl groups. The reaction conditions often require an inert atmosphere and specific solvents to ensure the stability of the intermediates .
Industrial Production Methods: While industrial-scale production methods are less commonly documented, the synthesis generally follows similar principles as laboratory methods but with optimizations for yield and purity. Techniques such as electrochemical oxidation and galvanostatic deposition have been explored for the preparation of tetramethyltetraselenafulvalene and its derivatives .
化学反应分析
Types of Reactions: Tetramethyltetraselenafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium atoms, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride. These reactions typically occur under mild conditions and result in the formation of charge-transfer complexes.
Reduction: Reducing agents such as sodium borohydride can be used to reduce tetramethyltetraselenafulvalene, often leading to the formation of selenium-containing anions.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its electronic properties
Major Products: The major products of these reactions include various charge-transfer salts and complexes, which exhibit unique electronic and magnetic properties. These products are of significant interest in the development of organic conductors and superconductors .
相似化合物的比较
Tetrathiafulvalene: Similar in structure but contains sulfur atoms instead of selenium. It is also known for its superconducting properties.
Diselenafulvene: A precursor in the synthesis of tetramethyltetraselenafulvalene, containing fewer selenium atoms.
Tetratellurafulvalene: Contains tellurium atoms and exhibits similar electronic properties but with different reactivity and stability
Uniqueness: Tetramethyltetraselenafulvalene is unique due to its combination of selenium atoms and methyl groups, which provide distinct electronic properties. Its ability to form stable charge-transfer complexes and its high conductivity make it a valuable compound in the field of organic electronics and materials science .
属性
IUPAC Name |
2-(4,5-dimethyl-1,3-diselenol-2-ylidene)-4,5-dimethyl-1,3-diselenole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWLPMGFZYFLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([Se]C(=C2[Se]C(=C([Se]2)C)C)[Se]1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Se4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203773 | |
| Record name | Tetramethyltetraselenafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55259-49-9 | |
| Record name | Tetramethyltetraselenafulvalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055259499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55259-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyltetraselenafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,5-dimethyl-2H-1,3-diselenol-2-ylidene)-4,5-dimethyl-2H-1,3-diselenole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetramethyltetraselenafulvalene?
A1: The molecular formula of tetramethyltetraselenafulvalene is C10H12Se4, and its molecular weight is 411.99 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize TMTSF?
A2: Researchers utilize a variety of spectroscopic techniques to characterize TMTSF, including:
- Infrared (IR) Spectroscopy: This technique helps identify functional groups and analyze vibrational modes, providing information about molecular structure and charge transfer interactions in TMTSF salts [, , ].
- Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing additional vibrational information, especially useful in studying electron-phonon coupling in TMTSF-based conductors [, ].
- Electron Spin Resonance (ESR) Spectroscopy: This technique is used to investigate the presence of unpaired electrons in TMTSF radical cations and their role in conductivity [].
Q3: How does the choice of anion in TMTSF salts influence their properties?
A3: The anion significantly impacts the crystal packing, dimensionality, and electronic behavior of TMTSF salts. For example, (TMTSF)2PF6 exhibits superconductivity under pressure, while (TMTSF)2ClO4 can exhibit superconductivity at ambient pressure under specific cooling conditions [, , , ].
Q4: What are the effects of pressure on the electronic properties of TMTSF salts?
A4: Applying pressure to TMTSF salts can induce transitions between different electronic states. For instance, pressure can suppress spin-density-wave (SDW) instabilities, leading to metallic or even superconducting behavior in some cases [, , ].
Q5: Why are TMTSF-based materials considered important in the field of organic conductors?
A5: TMTSF salts were among the first organic materials discovered to exhibit superconductivity [, , , ]. This discovery opened up new avenues for exploring the interplay between structure, electron-phonon interactions, and conductivity in organic systems.
Q6: How does the dimensionality of the electronic structure affect the conductivity of TMTSF salts?
A6: The degree of electronic anisotropy, which reflects the dimensionality of the system, plays a crucial role in the conducting properties of TMTSF salts. While many TMTSF salts exhibit quasi-one-dimensional behavior, efforts have been made to increase dimensionality through structural modifications, potentially leading to enhanced conductivity [, , ].
Q7: What is the role of electron-molecular vibration coupling in the conductivity of TMTSF-based conductors?
A7: Infrared studies on TMTSF salts have revealed significant electron-molecular vibration coupling, particularly involving the totally symmetric (ag) vibrational modes. This coupling is believed to play a crucial role in the charge transport mechanism of these materials [, , ].
Q8: Have computational methods been applied to study TMTSF and its derivatives?
A8: Yes, computational chemistry techniques, such as extended Hückel tight-binding band calculations, have been instrumental in understanding the electronic band structures and predicting the conducting properties of TMTSF-based materials [, ].
Q9: Can computational methods be used to design new TMTSF-based materials with improved properties?
A9: Computational methods offer a powerful tool for exploring the relationship between molecular structure and electronic properties in TMTSF derivatives. By simulating the effects of structural modifications on band structure and conductivity, researchers can guide the design of new materials with tailored properties [, ].
- Phase transitions in TMTSF salts: The influence of temperature, pressure, and anion ordering on the occurrence of phase transitions, including metal-insulator, spin-density-wave, and superconducting transitions [, , , , , , , , , ].
- Synthesis and characterization of novel TMTSF-based materials: Exploring new combinations of TMTSF with various electron acceptors to create materials with diverse structural and electronic properties [, , , , , , ].
- Investigating the Fermi surface of TMTSF conductors: Understanding the topology and dimensionality of the Fermi surface, which dictates the electronic and transport properties, using techniques like Shubnikov-de Haas and de Haas-van Alphen oscillations [, , ].
- Examining the role of disorder in TMTSF systems: Assessing the impact of structural disorder, such as anion disorder or sulfur/selenium substitution in TMTSF analogs, on the electronic properties and the emergence of insulating behavior [, ].
- Exploring the potential of TMTSF in organic field-effect transistors: Fabricating and characterizing TMTSF-based transistors to investigate charge carrier mobility and the influence of trapping effects on device performance [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


